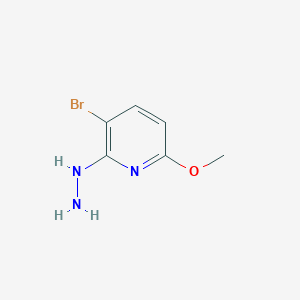

3-Bromo-2-hydrazinyl-6-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrN3O |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

(3-bromo-6-methoxypyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8BrN3O/c1-11-5-3-2-4(7)6(9-5)10-8/h2-3H,8H2,1H3,(H,9,10) |

InChI Key |

FODGWEBZKZZUPU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Hydrazinyl 6 Methoxypyridine

Retrosynthetic Analysis of 3-Bromo-2-hydrazinyl-6-methoxypyridine

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. The analysis for this compound primarily focuses on the disconnection of the hydrazine (B178648) group and the strategic introduction of the bromine and methoxy (B1213986) substituents onto the pyridine (B92270) core.

Disconnection Strategies for the Hydrazine Moiety

The most logical disconnection for the 2-hydrazinyl group involves cleaving the C-N bond between the pyridine ring and the hydrazine moiety. This approach points to a 2-halopyridine as a key precursor, with a leaving group at the C-2 position that can be displaced by hydrazine. This is a common and effective strategy for the synthesis of 2-hydrazinylpyridines. google.comgoogle.com The reaction typically involves the nucleophilic aromatic substitution of a halide (commonly chloro or bromo) by hydrazine hydrate (B1144303).

Therefore, the primary disconnection is as follows:

Target Molecule: this compound

Disconnection: C-N (Hydrazine)

Key Precursor: 2-Halo-3-bromo-6-methoxypyridine (where Halo = Cl, Br) + Hydrazine

This strategy simplifies the synthesis to the preparation of a suitably substituted 2-halopyridine.

Approaches for Introducing Bromine and Methoxy Groups

With the hydrazine moiety disconnected, the next retrosynthetic challenge is the strategic placement of the bromine atom at the C-3 position and the methoxy group at the C-6 position of the pyridine ring. The order of introduction of these substituents is critical and depends on their directing effects and the stability of the intermediates.

Several pathways can be envisioned for the synthesis of the 2-halo-3-bromo-6-methoxypyridine precursor:

Route A: Starting from a pre-methoxylated pyridine: This approach would involve the bromination and halogenation of a 6-methoxypyridine derivative. The methoxy group is an ortho-, para-director, which could facilitate bromination at the C-3 and C-5 positions. Subsequent halogenation at the C-2 position would be required.

Route B: Starting from a pre-brominated pyridine: This strategy would begin with a brominated pyridine, followed by the introduction of the methoxy and the second halogen group. The position of the initial bromine atom would influence the regioselectivity of subsequent reactions.

Route C: Starting from a substituted hydroxypyridine: A common route involves the synthesis of a substituted 2-pyridone or 3-hydroxypyridine, which can then be converted to the corresponding halo- and methoxy-derivatives. For instance, a 3-hydroxy-6-substituted pyridine could be brominated and then the hydroxyl group converted to a methoxy group. chemicalbook.comnih.govresearchgate.net

The choice of the most efficient route depends on the availability of starting materials, reaction yields, and the ease of separation of isomers.

Direct Synthesis Routes to this compound

The direct synthesis of this compound is contingent on the successful preparation of a suitable precursor, typically a 2-halo-3-bromo-6-methoxypyridine. The final step involves the reaction of this precursor with hydrazine.

Precursor Selection and Preparation

The key to a successful synthesis is the efficient construction of the 2-halo-3-bromo-6-methoxypyridine scaffold. This involves the strategic introduction of the bromine and methoxy groups onto the pyridine ring, followed by the installation of a leaving group at the 2-position.

The synthesis of brominated pyridines can be achieved through various methods, including electrophilic bromination. The regioselectivity of bromination is highly dependent on the substituents already present on the pyridine ring.

For the synthesis of the target precursor, a potential route starts from a methoxylated pyridine. For example, the bromination of 2-methoxypyridine (B126380) would need to be carefully controlled to achieve substitution at the desired 3- and/or 5-positions.

A plausible synthetic sequence could involve:

Methoxylation of a suitable pyridine derivative: For example, starting with 2,6-dichloropyridine, selective methoxylation at the 6-position could yield 2-chloro-6-methoxypyridine (B123196).

Bromination: Subsequent bromination of 2-chloro-6-methoxypyridine would likely be directed to the 3- or 5-position. Separation of the desired 3-bromo isomer would be necessary.

Alternatively, starting from a commercially available brominated pyridine, such as 2,3-dibromopyridine, selective functionalization could be explored.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Bromo-3-pyridinol | KOH, CH3I, DMSO | 2-Bromo-3-methoxypyridine | prepchem.com |

| 2-Nitro-3-methoxypyridine | HBr, Acetic Acid | 2-Bromo-3-methoxypyridine | google.com |

| 3-Hydroxypyridine | 1. NaOH, Br2; 2. Methylating agent | 2-Bromo-3-methoxypyridine | google.com |

| 2-Bromo-3-hydroxy-6-methylpyridine | K2CO3, CH3I, Acetone | 2-Bromo-3-methoxy-6-methylpyridine | chemicalbook.com |

This table is interactive. Click on the headers to sort.

The introduction of a methoxy group onto a pyridine ring can be accomplished through nucleophilic substitution of a suitable leaving group, such as a halide or a nitro group, with sodium methoxide (B1231860).

For the synthesis of the required precursor, a key intermediate would be a pyridine ring bearing a bromine atom at the 3-position and a leaving group at the 2- and 6-positions. For instance, 2,6-dichloro-3-bromopyridine could be selectively methoxylated at the 6-position.

A general method for the preparation of alkoxypyridines involves the reaction of a chloropyridine with the corresponding sodium alkoxide. arkat-usa.org This approach could be applied to a suitably substituted dichlorobromopyridine to introduce the methoxy group at the 6-position.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Chloropyridine | Sodium Methoxide | 2-Methoxypyridine | arkat-usa.org |

| 4-Chloropyridine hydrochloride | Sodium Methoxide | 4-Methoxypyridine | arkat-usa.org |

| 2-Bromo-3-hydroxy-6-methylpyridine | K2CO3, CH3I, Acetone | 2-Bromo-3-methoxy-6-methylpyridine | chemicalbook.com |

This table is interactive. Click on the headers to sort.

Once the 2-halo-3-bromo-6-methoxypyridine precursor is synthesized, the final step is the reaction with hydrazine hydrate. This nucleophilic aromatic substitution reaction typically proceeds under mild conditions to afford the desired this compound. google.comgoogle.com The reaction is generally carried out in a suitable solvent such as ethanol (B145695) or isopropanol, and may be heated to facilitate the reaction.

Introduction of the Hydrazine Moiety via Nucleophilic Aromatic Substitution

The most common and direct method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, a suitable precursor, typically a 3-bromo-2-halo-6-methoxypyridine (where 'halo' is often chlorine or bromine), is reacted with hydrazine. The electron-withdrawing nature of the pyridine ring nitrogen atom activates the positions ortho (C2, C6) and para (C4) to it, facilitating the displacement of a leaving group by a nucleophile like hydrazine.

The reaction proceeds with hydrazine hydrate acting as the nucleophile, attacking the electron-deficient carbon atom at the C2 position of the pyridine ring, which bears a halogen leaving group. This leads to the formation of a Meisenheimer complex intermediate, which then rearomatizes by expelling the halide ion to yield the final product, this compound. Efficient synthesis of various substituted hydrazinylpyridines has been demonstrated through this nucleophilic substitution pathway. researchgate.net

The success of the nucleophilic substitution is highly dependent on the reaction conditions. Elevated temperatures are typically required to overcome the activation energy of the reaction. For instance, the synthesis of a related compound, 3-chloro-2-hydrazino pyridine, is achieved by reacting 2,3-dichloropyridine (B146566) with 80% hydrazine hydrate at 130 °C under reflux conditions for 10 hours. google.com

The choice of solvent is also critical. Polar aprotic solvents are often preferred as they can solvate the cation but not the nucleophile, thus enhancing its reactivity. N,N-dimethylformamide (DMF) is a commonly used solvent for this type of reaction. google.com Other solvents, such as simple alcohols and diethyl ether, have also been successfully employed, offering a more environmentally friendly process. researchgate.net The reaction is often conducted under an inert atmosphere, such as nitrogen, to prevent side reactions and ensure safety. google.com

| Parameter | Condition | Solvent | Source |

|---|---|---|---|

| Nucleophile | Hydrazine Hydrate (e.g., 80% solution) | N/A | researchgate.netgoogle.com |

| Temperature | Elevated (e.g., 130 °C) | N/A | google.com |

| Solvent System | Polar Aprotic or Alcohols | N,N-dimethylformamide (DMF), Alcohols, Diethyl Ether | researchgate.netgoogle.com |

| Atmosphere | Inert | Nitrogen | google.com |

In a precursor molecule like 3-bromo-2-chloro-6-methoxypyridine, both regioselectivity and chemoselectivity are important considerations.

Regioselectivity : The substitution occurs specifically at the C2 position. The pyridine nitrogen atom strongly activates the ortho (C2) and para positions for nucleophilic attack. The C2 position is therefore the primary site for substitution by hydrazine.

Chemoselectivity : The reaction must selectively replace the halogen at the C2 position without affecting the bromo group at the C3 position or the methoxy group at the C6 position. The halogen at the C2 position is significantly more activated towards nucleophilic attack than the halogen at the C3 position due to its proximity to the ring nitrogen. For example, in the synthesis of 3-bromo-2-methoxypyridine (B87399) from 3-bromo-2-chloropyridine, the chlorine at C2 is readily displaced by a methoxide nucleophile, demonstrating the higher reactivity of the C2 position. chemicalbook.com Therefore, hydrazine will preferentially attack and substitute the halogen at C2, leaving the C3-bromo and C6-methoxy groups intact.

Optimization of Reaction Parameters

To maximize the yield and purity of this compound, reaction parameters are carefully optimized.

For the direct nucleophilic substitution of a halogen on a pyridine ring with hydrazine, the use of catalysts is not commonly reported. The reaction is typically driven by thermal energy. The inherent activation of the pyridine ring by the nitrogen atom is usually sufficient to allow the reaction to proceed without catalytic enhancement. researchgate.netgoogle.com While palladium and platinum catalysts are used in other modifications of pyridine rings, such as hydrogen substitution reactions, they are not standard for this specific hydrazinolysis transformation. google.com

Indirect Synthesis Pathways for this compound

While direct nucleophilic substitution is the predominant route, indirect pathways for synthesizing this compound could theoretically be considered, although they are less commonly documented in the literature for this specific compound. Such pathways might involve the synthesis of a different pyridine derivative that can be subsequently converted to the desired hydrazine. For example, one could envision the reduction of a corresponding 2-nitropyridine (B88261) or 2-nitrosopyridine (B1345732) derivative. However, the primary and most well-established method remains the direct displacement of a C2-halogen with hydrazine hydrate.

Synthesis via Functional Group Interconversion on a Pre-formed Pyridine Scaffold

The primary route to this compound involves a two-step process starting from a suitable pyridine precursor. A key intermediate in this synthesis is 3-Bromo-2-chloro-6-methoxypyridine.

The synthesis of this intermediate begins with a commercially available pyridine derivative, which is then subjected to bromination. For instance, a stirred solution of a suitable 2-chloro-6-methoxypyridine precursor in a solvent like acetonitrile (B52724) is treated with a brominating agent such as N-Bromosuccinimide (NBS). The reaction mixture is typically heated under reflux for an extended period, for example, 24 hours, to ensure complete bromination at the 3-position of the pyridine ring. Following the reaction, the mixture is quenched and extracted to isolate the crude product, which is then purified by column chromatography to yield 3-Bromo-2-chloro-6-methoxypyridine as a solid. echemi.com

The crucial second step is the conversion of the chloro group at the 2-position to the desired hydrazinyl group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The 3-Bromo-2-chloro-6-methoxypyridine is reacted with hydrazine hydrate. google.comresearchgate.net The reaction is typically carried out in a suitable solvent, and the hydrazine acts as a potent nucleophile, displacing the chloride ion from the electron-deficient pyridine ring. The presence of the bromo and methoxy groups on the ring influences the reactivity of the 2-position towards nucleophilic attack. The molar ratio of the pyridine halide to hydrazine hydrate is an important parameter to control for the reaction to proceed efficiently. google.com

| Step | Starting Material | Reagents | Product | Key Transformation |

| 1 | 2-Chloro-6-methoxypyridine (hypothetical) | N-Bromosuccinimide (NBS), Acetonitrile | 3-Bromo-2-chloro-6-methoxypyridine | Electrophilic Bromination |

| 2 | 3-Bromo-2-chloro-6-methoxypyridine | Hydrazine hydrate | This compound | Nucleophilic Aromatic Substitution |

Multi-step Convergent Synthesis Approaches

While a linear synthesis as described above is the most direct approach, convergent strategies can also be conceptualized for the synthesis of this compound. In a convergent synthesis, different fragments of the molecule are synthesized separately and then joined together at a later stage.

For this particular molecule, a convergent approach is less common due to the compact nature of the substituted pyridine core. However, one could envision the synthesis of a brominated and methoxylated pyridine precursor and a separate synthesis of a protected hydrazine derivative. The final step would then involve the coupling of these two fragments. For instance, palladium-catalyzed amination reactions have been successfully employed to form pyridylhydrazine derivatives from 2-pyridyl chlorides, bromides, or triflates and protected hydrazine reagents like di-tert-butyl hydrazodiformate. nih.gov This method offers a potential alternative route where the hydrazine moiety is introduced in a protected form, which can be deprotected in a final step.

Modern Synthetic Advancements Relevant to this compound

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates. The application of microwave irradiation can significantly reduce the reaction times for both the bromination and the nucleophilic substitution steps. For instance, microwave heating can often complete reactions in minutes that would otherwise require hours of conventional heating. nih.govmdpi.comgoogle.com This is due to the efficient and direct heating of the reaction mixture by microwaves. In the context of synthesizing this compound, both the bromination with NBS and the subsequent reaction with hydrazine could potentially be optimized using a microwave reactor to achieve higher throughput and efficiency.

Flow Chemistry Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of pyridine derivatives has been successfully adapted to flow chemistry systems. For the synthesis of this compound, a flow reactor could be employed for both the bromination and the hydrazinolysis steps. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities of the intermediate and final products.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: The nucleophilic substitution of the chloro group with hydrazine is an atom-economical reaction, as most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: The choice of solvents is critical. Efforts can be made to replace hazardous solvents like acetonitrile with greener alternatives where possible.

Energy Efficiency: The use of microwave-assisted synthesis or flow chemistry can lead to more energy-efficient processes compared to conventional batch heating.

Catalysis: While the described synthesis does not heavily rely on catalysts, exploring catalytic methods for bromination or the nucleophilic substitution could lead to milder reaction conditions and reduced waste. For example, palladium-catalyzed methods for the introduction of the hydrazine group are known. nih.gov

By integrating these modern synthetic methodologies and green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Reactivity and Derivatization Chemistry of 3 Bromo 2 Hydrazinyl 6 Methoxypyridine

Reactions Involving the Hydrazinyl Group

The hydrazinyl moiety (-NHNH2) is a potent nucleophile and serves as a key functional group for constructing a variety of derivatives through condensation, cyclization, and acylation reactions.

The reaction of 3-Bromo-2-hydrazinyl-6-methoxypyridine with aldehydes and ketones under acidic or neutral conditions readily forms the corresponding hydrazones. This condensation reaction is a classical and efficient method for C-N bond formation. The resulting hydrazones are often stable, crystalline solids and can serve as intermediates for further synthetic transformations. For instance, treatment of this compound with various substituted benzaldehydes in the presence of a catalytic amount of acetic acid in ethanol (B145695) leads to the formation of the respective N'-arylidene-3-bromo-6-methoxypyridin-2-yl)hydrazines.

Table 1: Synthesis of Hydrazones from this compound

| Carbonyl Compound | Reaction Conditions | Product |

| Benzaldehyde (B42025) | Ethanol, Acetic Acid (cat.), Reflux | 1-(3-bromo-6-methoxypyridin-2-yl)-2-benzylidenehydrazine |

| 4-Chlorobenzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | 1-(3-bromo-6-methoxypyridin-2-yl)-2-(4-chlorobenzylidene)hydrazine |

| 4-Methoxybenzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | 1-(3-bromo-6-methoxypyridin-2-yl)-2-(4-methoxybenzylidene)hydrazine |

| Acetone | Methanol, Room Temperature | 1-(3-bromo-6-methoxypyridin-2-yl)-2-isopropylidenehydrazine |

The hydrazinyl group is a key precursor for the construction of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, a variety of bicyclic and polycyclic structures can be synthesized.

One of the most common applications is the synthesis of triazolopyridines. For example, the reaction of this compound with formic acid can lead to the formation of 8-bromo-5-methoxy-triazolo[4,3-a]pyridine. Similarly, reaction with other one-carbon sources or subsequent cyclization of intermediate amides can yield substituted triazolopyridine derivatives.

Pyrazolopyridine systems can also be accessed from this compound. Condensation with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization, is a common strategy. For instance, reaction with ethyl acetoacetate (B1235776) can yield a pyrazolone-fused pyridine (B92270) derivative.

Table 2: Examples of Cyclization Reactions

| Reagent | Resulting Fused System | Product Example |

| Formic Acid | Triazolopyridine | 8-bromo-5-methoxy-triazolo[4,3-a]pyridine |

| Triethyl Orthoformate | Triazolopyridine | 8-bromo-5-methoxy-triazolo[4,3-a]pyridine |

| Ethyl Acetoacetate | Pyrazolopyridine | 8-bromo-5-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridin-2(3H)-one |

| Diethyl Malonate | Pyrazolopyridine | 8-bromo-5-methoxy-1H-pyrazolo[3,4-b]pyridine-3,4(2H,5H)-dione |

The nucleophilic nature of the hydrazinyl group allows for straightforward acylation and sulfonylation reactions. Treatment with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base typically results in the formation of the corresponding acylhydrazides and sulfonylhydrazides. These reactions are useful for introducing a variety of substituents onto the hydrazine (B178648) moiety, which can modulate the electronic and steric properties of the molecule. For example, reaction with benzoyl chloride in the presence of pyridine yields N'-(3-bromo-6-methoxypyridin-2-yl)benzohydrazide. Similarly, reaction with p-toluenesulfonyl chloride affords N'-(3-bromo-6-methoxypyridin-2-yl)-4-methylbenzenesulfonohydrazide. These derivatives can also serve as intermediates for further cyclization reactions.

Reactions at the Bromine Position

The bromine atom at the 3-position of the pyridine ring is susceptible to a range of transformations, most notably palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The bromo-substituted pyridine core of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position. For example, coupling with phenylboronic acid using a catalyst like Pd(PPh3)4 and a base such as sodium carbonate can yield 3-phenyl-2-hydrazinyl-6-methoxypyridine.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the bromo-pyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a valuable method for synthesizing alkynyl-substituted pyridines.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the bromo-pyridine with an amine in the presence of a palladium catalyst and a strong base. This provides access to 3-amino-substituted pyridine derivatives.

It is important to note that the hydrazinyl group may need to be protected prior to these cross-coupling reactions to prevent undesired side reactions.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh3)4 | Na2CO3 | 3-Aryl-2-hydrazinyl-6-methoxypyridine |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | 3-Alkynyl-2-hydrazinyl-6-methoxypyridine |

| Buchwald-Hartwig | Aniline | Pd2(dba)3/Xantphos | Cs2CO3 | 3-Amino-2-hydrazinyl-6-methoxypyridine |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the pyridine ring is generally challenging due to the electron-rich nature of the ring. However, under forcing conditions or with highly activated nucleophiles, displacement can sometimes be achieved. For instance, reaction with strong nucleophiles like sodium methoxide (B1231860) at high temperatures might lead to the corresponding 3-methoxy derivative, although this is often a low-yielding process. The reactivity towards nucleophilic displacement is significantly lower compared to the palladium-catalyzed coupling reactions.

Metal-Halogen Exchange Reactions

The bromine atom at the C3 position of this compound is a key functional handle for the introduction of a wide array of substituents through metal-halogen exchange reactions. This transformation typically involves the reaction of the bromo-substituted pyridine with an organometallic reagent, such as an organolithium or a Grignard reagent, to form a transient pyridyl-metal species. This intermediate can then be quenched with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.

The efficiency and regioselectivity of the metal-halogen exchange are influenced by the nature of the organometallic reagent and the reaction conditions. For bromoheterocycles, organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) are commonly employed at low temperatures to ensure kinetic control and prevent side reactions. wikipedia.org The presence of the hydrazinyl and methoxy (B1213986) groups can influence the reaction's course. The hydrazinyl group, with its acidic N-H protons, may require the use of excess organolithium reagent to first deprotonate the hydrazinyl moiety before the bromine-lithium exchange occurs. nih.gov Alternatively, the use of magnesium-based reagents, such as isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), can offer milder conditions and higher functional group tolerance. rsc.org

The resulting metallated pyridine at the C3 position is a versatile intermediate for derivatization. Quenching with a variety of electrophiles can lead to a diverse range of 3-substituted 2-hydrazinyl-6-methoxypyridines.

| Reagent | Electrophile | Product |

|---|---|---|

| n-BuLi | DMF | 2-hydrazinyl-6-methoxy-pyridine-3-carbaldehyde |

| t-BuLi | (CH₃)₃SiCl | 3-(trimethylsilyl)-2-hydrazinyl-6-methoxypyridine |

| i-PrMgCl·LiCl | PhCHO | (2-hydrazinyl-6-methoxypyridin-3-yl)(phenyl)methanol |

| i-PrMgCl·LiCl | I₂ | 3-iodo-2-hydrazinyl-6-methoxypyridine |

Reactivity of the Methoxy Group

The methoxy group at the C6 position is another key site for the chemical modification of this compound. Its reactivity primarily involves demethylation and its electronic influence on the pyridine ring.

For this compound, the choice of demethylating agent must be made carefully to avoid undesired side reactions with the bromo and hydrazinyl substituents. For instance, strongly acidic conditions might lead to protonation of the hydrazinyl group and the pyridine nitrogen, potentially altering the reactivity of the molecule.

| Reagent | Product |

|---|---|

| HBr | 5-Bromo-6-hydrazinyl-2(1H)-pyridone |

| BBr₃ | 5-Bromo-6-hydrazinyl-2(1H)-pyridone |

| L-selectride | 5-Bromo-6-hydrazinyl-2(1H)-pyridone |

The methoxy group at the C6 position exerts a significant electronic influence on the pyridine ring. As an electron-donating group through resonance, it increases the electron density of the ring, particularly at the ortho (C5) and para (C3) positions. However, its inductive effect is electron-withdrawing. The net effect is an activation of the ring towards electrophilic substitution and a modulation of the regioselectivity of various reactions. In concert with the electron-donating hydrazinyl group at C2, the methoxy group enhances the nucleophilicity of the pyridine ring.

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The pyridine ring in this compound is subject to both electrophilic and nucleophilic attack, with the outcome of such reactions being dictated by the interplay of the electronic effects of the three substituents.

The pyridine nitrogen atom is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq However, the presence of the electron-donating hydrazinyl and methoxy groups counteracts this deactivation. The hydrazinyl group at C2 and the methoxy group at C6 both donate electron density to the ring through resonance, thereby activating it towards electrophilic attack. Conversely, the bromo group at C3 is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director.

The directing effects of the substituents govern the regioselectivity of functionalization reactions on the pyridine nucleus.

Electrophilic Substitution : The hydrazinyl group at C2 is a powerful ortho, para-directing group, activating the C3 and C5 positions. The methoxy group at C6 is also an ortho, para-director, activating the C5 and C3 positions. The bromo group at C3 directs incoming electrophiles to the ortho (C2 and C4) and para (C6) positions. The combined influence of these groups strongly favors electrophilic attack at the C5 position, which is ortho to the methoxy group and para to the hydrazinyl group. The C4 position is also activated, but to a lesser extent.

| Reaction | Reagent | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Bromo-2-hydrazinyl-6-methoxy-5-nitropyridine |

| Bromination | Br₂/AcOH | 3,5-Dibromo-2-hydrazinyl-6-methoxypyridine |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid |

Nucleophilic Aromatic Substitution : Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also possible, particularly for the displacement of the bromo group. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack, especially at the C2, C4, and C6 positions. In this molecule, the bromo group is at C3, a position less favorable for SNAr. However, the presence of the electron-donating hydrazinyl and methoxy groups further disfavors direct nucleophilic displacement of the bromine. Therefore, SNAr reactions on this substrate are expected to be challenging without further activation of the ring, for example, by the introduction of a strong electron-withdrawing group.

Derivatization for Analytical and Spectroscopic Applications

The chemical structure of this compound, featuring a reactive hydrazine group, lends itself to a variety of derivatization reactions. These reactions are instrumental in enhancing its detectability and quantification in various analytical techniques. By chemically modifying the hydrazine moiety, a range of tags can be introduced that improve ionization efficiency in mass spectrometry or confer specific spectroscopic properties for fluorescence or UV-Vis analysis.

Modification for Enhanced Detection in Mass Spectrometry

The hydrazine functional group is known to react with various derivatizing agents, a principle that can be extended to this compound. nih.govshu.ac.uk For instance, aldehydes and ketones can react with the hydrazine to form hydrazones. This reaction can be exploited to introduce a variety of tags that enhance MS detection. shu.ac.uksemanticscholar.org

One common strategy involves the use of reagents that introduce a positively charged group, thereby ensuring the derivative is readily ionized. An example of such a reagent is p-dimethylamino benzaldehyde. nih.gov The reaction of this compound with p-dimethylamino benzaldehyde would yield the corresponding hydrazone, which is more readily protonated and detected in electrospray ionization (ESI) mass spectrometry.

Another approach is the use of isobaric tags, such as Tandem Mass Tags (TMT). thermofisher.comproteomics.com These reagents react with primary amine groups, and while the primary target is typically the N-terminus of peptides, the hydrazine group of this compound could potentially be targeted under specific reaction conditions. This would not only enhance the signal but also allow for multiplexed quantification in complex samples.

The table below illustrates the potential mass shifts that would be observed upon derivatization of this compound with various hypothetical mass tags. This data is representative of the expected outcomes from such derivatization strategies.

| Derivatizing Agent | Tag Introduced | Mass Shift (Δm/z) | Purpose |

| p-Dimethylamino benzaldehyde | p-Dimethylaminobenzylidene | +133.09 | Enhanced protonation and ionization efficiency. |

| Acetone | Isopropylidene | +40.03 | Simple modification to increase volatility and improve chromatographic properties. |

| Pyruvic acid | 1-Carboxyethylidene | +70.01 | Introduction of a carboxylic acid group for altered chromatographic retention and potential for further derivatization. |

| Dansyl chloride | Dansyl | +233.05 | Introduction of a readily ionizable group with fluorescent properties. |

| TMT10plex Reagent | Tandem Mass Tag | +229.16 | Isobaric labeling for multiplexed quantitative analysis. |

This table presents hypothetical data to illustrate the expected mass shifts upon derivatization.

Detailed research findings would involve reacting this compound with these and other derivatizing agents, followed by analysis using liquid chromatography-mass spectrometry (LC-MS). The resulting data would confirm the reaction efficiency, the stability of the derivatives, and the degree of signal enhancement achieved. Such studies are crucial for developing robust analytical methods for the detection and quantification of this compound in various matrices.

Introduction of Spectroscopic Tags

For applications requiring detection by spectroscopic methods such as fluorescence or UV-Vis absorption, the introduction of a chromophoric or fluorophoric tag onto the this compound molecule is a common strategy. The reactive hydrazine group serves as an excellent handle for attaching such spectroscopic labels. biotium.com

A variety of commercially available fluorescent dyes are functionalized with hydrazine-reactive groups, such as aldehydes or ketones, enabling their conjugation to molecules like this compound. biotium.com These dyes, often referred to as fluorescent hydrazides, span the visible spectrum and offer a range of excitation and emission properties to suit different analytical platforms. Examples include dyes from the CF® and BODIPY™ families. biotium.comacs.org

The reaction of this compound with a fluorescent aldehyde or ketone would result in a fluorescently labeled derivative. This derivative can then be detected with high sensitivity using techniques like fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector. This approach is particularly useful for quantifying the compound in complex biological or environmental samples where high selectivity and sensitivity are required.

The table below provides a representative list of potential spectroscopic tags and their corresponding properties that could be conjugated to this compound.

| Spectroscopic Tag | Reactive Group on Tag | Excitation Max (nm) | Emission Max (nm) | Application |

| Dansyl chloride | Sulfonyl chloride | ~335 | ~518 | Fluorescence detection, commonly used in chromatography. |

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | ~495 | ~519 | High quantum yield fluorophore for sensitive detection. |

| CF®488A Hydrazide | Hydrazide | 490 | 515 | Bright and photostable dye for fluorescence imaging and detection. |

| BODIPY™ FL Hydrazide | Hydrazide | 505 | 513 | Environment-insensitive fluorophore for robust quantification. |

| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | Chloro | ~465 | ~535 | Fluorogenic reagent that becomes fluorescent upon reaction. |

This table presents illustrative data for common spectroscopic tags that could be used for derivatization.

Detailed research in this area would involve synthesizing these derivatives and characterizing their spectroscopic properties. This would include determining the optimal reaction conditions, measuring the quantum yields of the fluorescent derivatives, and assessing their photostability. The development of such labeled compounds would enable a wide range of applications, from cellular imaging to sensitive environmental monitoring.

Spectroscopic and Structural Elucidation of 3 Bromo 2 Hydrazinyl 6 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms. For a molecule such as 3-Bromo-2-hydrazinyl-6-methoxypyridine, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the pyridine (B92270) ring protons, the methoxy (B1213986) group protons, and the hydrazinyl protons.

Expected ¹H NMR Spectral Features:

Pyridine Ring Protons: The pyridine ring has two aromatic protons. Due to the substitution pattern, they would appear as two doublets in the aromatic region (typically δ 6.0-8.5 ppm). The proton at the C4 position would likely be coupled to the proton at the C5 position.

Methoxy Protons (-OCH₃): The three protons of the methoxy group would appear as a sharp singlet, typically in the δ 3.5-4.0 ppm region.

Hydrazinyl Protons (-NH-NH₂): The hydrazinyl group has three protons (-NH and -NH₂). These protons are exchangeable and their signals can be broad. The -NH proton might appear as a broad singlet, while the -NH₂ protons could also appear as a broad singlet. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, but are often found in the δ 4.0-8.0 ppm range. For the related compound 2-Hydrazinopyridine (B147025), signals for the NH and NH₂ protons have been observed at δ 5.78 ppm and δ 3.81 ppm, respectively. chemicalbook.com

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-4 | ~ 6.5 - 7.5 | Doublet (d) | ~ 8.0 - 9.0 |

| Pyridine H-5 | ~ 7.5 - 8.5 | Doublet (d) | ~ 8.0 - 9.0 |

| Methoxy (-OCH₃) | ~ 3.8 - 4.0 | Singlet (s) | N/A |

| Hydrazinyl (-NH) | Broad | Singlet (s, br) | N/A |

| Hydrazinyl (-NH₂) | Broad | Singlet (s, br) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Spectral Features:

Pyridine Ring Carbons: The six carbons of the pyridine ring are all chemically distinct and would therefore show six different signals. The carbons directly attached to electronegative atoms (N, O, Br) would appear at lower field (higher ppm values).

C2 (attached to hydrazinyl) and C6 (attached to methoxy) would be significantly downfield.

C3 (attached to bromine) would also be downfield, with its chemical shift influenced by the heavy atom effect.

C4 and C5 would appear at higher field compared to the substituted carbons.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear as a single peak, typically in the δ 50-60 ppm range.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 158 - 165 |

| C3 | ~ 105 - 115 |

| C4 | ~ 135 - 145 |

| C5 | ~ 110 - 120 |

| C6 | ~ 160 - 168 |

| -OCH₃ | ~ 53 - 58 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguous structural confirmation by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the signals of the H4 and H5 protons of the pyridine ring, confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). This would allow for the definitive assignment of the protonated carbons, C4, C5, and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for assigning quaternary (non-protonated) carbons. For instance, the methoxy protons (-OCH₃) would show a correlation to the C6 carbon, and the pyridine ring protons (H4, H5) would show correlations to neighboring carbons, helping to piece together the full structure.

Solid-State NMR Spectroscopy (if applicable)

Solid-State NMR (ssNMR) is used to study materials in their solid phase. If this compound is a crystalline solid, ssNMR could provide valuable information about its structure and packing in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used. While specific data for the title compound is unavailable, ssNMR of pyridine derivatives has been used to understand polymorphism and intermolecular interactions in the solid state.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.

Characterization of Functional Groups

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

Expected IR Spectral Features:

N-H Stretching: The hydrazinyl group (-NH-NH₂) is expected to show characteristic stretching vibrations in the 3200-3400 cm⁻¹ region. Typically, primary amines (-NH₂) show two bands (symmetric and asymmetric stretching), while secondary amines (-NH) show one. These bands can sometimes be broad.

C-H Stretching: Aromatic C-H stretching vibrations for the pyridine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) typically appear in the 1400-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group usually appears as a strong band in the 1590-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong absorption band in the 1000-1300 cm⁻¹ region.

C-Br Stretching: The vibration for the carbon-bromine bond would be found in the fingerprint region, typically between 500-600 cm⁻¹.

Interactive Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Hydrazinyl (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3400 | Medium |

| Hydrazinyl (-NH) | Stretch | 3200 - 3300 | Medium-Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (-OCH₃) | Stretch | 2850 - 2960 | Medium |

| Hydrazinyl (-NH₂) | Bend (Scissoring) | 1590 - 1650 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| Methoxy (Ar-O-CH₃) | C-O Stretch | 1200 - 1275 (asymmetric) | Strong |

| 1020 - 1075 (symmetric) | Strong | ||

| C-Br Bond | Stretch | 500 - 600 | Medium-Strong |

Hydrogen Bonding Network Probing

The molecular structure of this compound, featuring a hydrazinyl group (-NHNH₂), a pyridine nitrogen atom, and a methoxy group, provides multiple sites for hydrogen bond donor and acceptor activity. This capability is crucial for the formation of supramolecular structures in the solid state and influences its interactions in solution. The hydrazinyl group contains N-H bonds, positioning it as a potent hydrogen bond donor. Conversely, the lone pair of electrons on the pyridine ring nitrogen and the oxygen atom of the methoxy group act as hydrogen bond acceptors.

Analysis of analogous structures, such as 2-hydrazinopyridine and its derivatives, reveals the prevalence of intermolecular N-H···N hydrogen bonds. researchgate.netnih.gov In the crystalline state, these interactions typically link molecules into chains or more complex networks. researchgate.net For this compound, it is anticipated that the hydrazinyl protons will form strong hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule.

Table 1: Predicted Hydrogen Bonding Interactions for this compound

| Donor Group | Hydrogen Atom | Acceptor Atom/Group | Type of Interaction |

|---|---|---|---|

| Hydrazinyl (-NH₂) | N-H | Pyridine Nitrogen (N) | Strong Intermolecular N-H···N |

| Hydrazinyl (-NH₂) | N-H | Methoxy Oxygen (O) | Intermolecular N-H···O |

| Pyridine Ring (-CH) | C-H | Methoxy Oxygen (O) | Weak Intermolecular C-H···O |

| Pyridine Ring (-CH) | C-H | Pyridine Nitrogen (N) | Weak Intermolecular C-H···N |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For this compound, a combination of high-resolution mass spectrometry and tandem mass spectrometry provides comprehensive structural information.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. azolifesciences.comresearchgate.netlongdom.org This precision allows for the unambiguous determination of a compound's molecular formula. For this compound (C₆H₇BrN₄O), the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. missouri.eduresearchgate.net

The presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units, which is a definitive indicator of a single bromine atom in the molecule. miamioh.eduyoutube.com HRMS can resolve these isotopic peaks and confirm the mass of each with high precision.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₆H₇⁷⁹BrN₄O | ⁷⁹Br | 229.98032 |

| C₆H₇⁸¹BrN₄O | ⁸¹Br | 231.97827 |

Fragmentation Pattern Analysis (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. ncsu.edu The fragmentation pattern of this compound is expected to reveal characteristic losses of its functional groups, confirming their connectivity. libretexts.orglibretexts.org

Upon ionization, the molecular ion ([C₆H₇BrN₄O]⁺˙) would undergo a series of fragmentation reactions. Key fragmentation pathways for substituted pyridines and related heterocyclic systems often involve the cleavage of bonds adjacent to the heteroatoms and the loss of stable neutral molecules or radicals. nih.govmdpi.com For the title compound, expected fragmentations include the loss of the bromine atom, cleavage of the hydrazinyl moiety, and fragmentation of the methoxy group. The resulting fragment ions help to piece together the molecular structure. sapub.orgyoutube.com

Table 3: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z for ⁷⁹Br) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 229.98 | NH₂ | 213.97 | [M-NH₂]⁺ |

| 229.98 | N₂H₃ | 198.96 | [M-N₂H₃]⁺ |

| 229.98 | CH₃ | 214.96 | [M-CH₃]⁺ |

| 229.98 | Br | 150.06 | [M-Br]⁺ |

| 150.06 | CO | 122.06 | [M-Br-CO]⁺ |

Ionization Techniques (e.g., ESI, MALDI)

The choice of ionization technique is critical for the successful mass spectrometric analysis of a compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization methods well-suited for analyzing organic molecules like this compound, as they minimize in-source fragmentation and typically produce intact molecular ions. wikipedia.orgchromatographyonline.comcreative-proteomics.com

Electrospray Ionization (ESI) is ideal for polar molecules that can be readily ionized from a solution. nih.gov Given the presence of the basic hydrazinyl and pyridine nitrogen atoms, this compound is expected to ionize efficiently in positive-ion mode ESI, primarily forming the protonated molecule [M+H]⁺. This technique is easily coupled with liquid chromatography (LC) for the analysis of complex mixtures.

Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the analyte with a UV-absorbing matrix. wikipedia.org A pulsed laser is used to desorb and ionize the analyte, typically producing singly charged ions. MALDI is highly sensitive and tolerant of salts, making it a robust technique for a wide range of compounds, including those that are difficult to analyze by ESI.

Table 4: Comparison of Ionization Techniques for this compound

| Technique | Principle | Expected Ion | Advantages |

|---|---|---|---|

| ESI | Ionization from charged droplets | [M+H]⁺ | Soft ionization, suitable for polar compounds, easily coupled with LC. |

| MALDI | Laser-induced desorption/ionization from a matrix | [M+H]⁺ or [M+Na]⁺ | High sensitivity, salt tolerance, primarily produces singly charged ions. wikipedia.orgchromatographyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. slideshare.net This technique is particularly useful for characterizing compounds with chromophores, which are parts of a molecule responsible for light absorption. tanta.edu.eg

The primary chromophore in this compound is the substituted pyridine ring. The electronic spectrum of pyridine and its derivatives typically displays absorptions arising from π → π* and n → π* transitions. libretexts.orgresearchgate.net The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, and these are generally intense. The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atom) to a π* antibonding orbital, are typically weaker. libretexts.org

The substituents on the pyridine ring—bromo, hydrazinyl, and methoxy—act as auxochromes, modifying the absorption characteristics of the parent chromophore. Both the hydrazinyl and methoxy groups are electron-donating, which tends to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band due to the extension of the conjugated system. researchgate.net Conversely, interactions such as hydrogen bonding between the hydrazinyl group and protic solvents can lead to a hypsochromic shift (a shift to shorter wavelengths) of the n → π* band. researchgate.net Analyzing these shifts in different solvents can provide insights into the nature of the electronic transitions. researchgate.net

Table 5: Expected Electronic Transitions and Substituent Effects

| Transition Type | Description | Expected Wavelength Region | Effect of Substituents (-NHNH₂, -OCH₃) |

|---|---|---|---|

| π → π* | Excitation from a π bonding to a π* antibonding orbital. | 200-300 nm | Bathochromic shift (to longer λ) |

| n → π* | Excitation from a non-bonding orbital to a π* antibonding orbital. | >280 nm | Bathochromic shift (to longer λ); solvent-dependent shifts. researchgate.net |

Compound Reference Table

Based on a thorough review of available scientific literature, it is not possible to provide an article on “this compound” that adheres to the specified outline. The required experimental data for the sections on solvent effects on absorption spectra and detailed X-ray crystallography—including single-crystal and powder diffraction studies—are not available in published research for this specific compound.

Searches for spectroscopic and structural data consistently yield results for structurally related but distinct molecules, such as 2-Bromo-6-hydrazinylpyridine or other pyridine derivatives. However, no specific studies detailing the solvent-dependent absorption spectra, single-crystal structure, bond lengths, molecular conformation, intermolecular interactions, or polymorphism of this compound could be located.

Therefore, the generation of a scientifically accurate article with the requested detailed data tables and research findings is not feasible at this time.

Computational and Theoretical Investigations of 3 Bromo 2 Hydrazinyl 6 Methoxypyridine

Molecular Dynamics (MD) Simulations

No information is available regarding molecular dynamics simulations performed on 3-Bromo-2-hydrazinyl-6-methoxypyridine to study its reaction pathways or conformational flexibility.

Prediction of Chemical Reactivity and Selectivity

There are no published studies calculating Fukui functions or other local reactivity descriptors to predict the reactive sites of this compound.

No computational studies elucidating the reaction mechanisms involving this compound were found.

Thermochemical Calculations

Specific thermochemical data, including enthalpy, entropy, and Gibbs free energy for this compound, are not available in the current scientific literature.

To provide the requested detailed and scientifically accurate content, dedicated computational studies on this compound would need to be conducted. We recommend consulting chemical research databases in the future for any emerging studies on this compound.

Advanced Applications of 3 Bromo 2 Hydrazinyl 6 Methoxypyridine As a Chemical Building Block and Reagent

Precursor in Heterocyclic Synthesis

The inherent functionalities of 3-Bromo-2-hydrazinyl-6-methoxypyridine make it a promising starting material for the synthesis of a variety of heterocyclic compounds. The hydrazine (B178648) moiety can act as a binucleophile, while the bromo group offers a handle for cross-coupling reactions, and the methoxypyridine core provides a stable aromatic platform.

Construction of Poly-substituted Pyridine (B92270) Derivatives

The bromine atom at the 3-position of the pyridine ring is well-suited for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the formation of diverse poly-substituted pyridine derivatives. For instance, Suzuki-Miyaura coupling with arylboronic acids would yield 3-aryl-2-hydrazinyl-6-methoxypyridines. Similarly, Sonogashira coupling with terminal alkynes could introduce alkynyl moieties, and Buchwald-Hartwig amination would enable the formation of C-N bonds with various amines.

The general scheme for such transformations can be envisioned as follows:

These reactions would furnish a library of novel pyridine derivatives with potential applications in medicinal chemistry and materials science. The subsequent reactivity of the hydrazine group could be exploited for further derivatization, leading to even more complex structures.

| Cross-Coupling Reaction | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura | ArB(OH)₂ | 3-Aryl-2-hydrazinyl-6-methoxypyridine |

| Sonogashira | R-C≡CH | 3-Alkynyl-2-hydrazinyl-6-methoxypyridine |

| Buchwald-Hartwig | R₂NH | 3-(Dialkylamino)-2-hydrazinyl-6-methoxypyridine |

| Heck | Alkene | 3-Alkenyl-2-hydrazinyl-6-methoxypyridine |

Synthesis of Fused Polycyclic Aromatic Compounds

The bifunctional nature of this compound provides a powerful tool for the construction of fused polycyclic aromatic compounds. The hydrazine group can readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazole (B372694) rings, leading to the synthesis of pyrazolo[1,5-a]pyridines.

For example, reaction with a β-ketoester would likely proceed via initial condensation to form a hydrazone, followed by intramolecular cyclization onto the pyridine nitrogen and subsequent aromatization.

Furthermore, the bromine atom can be utilized in intramolecular cyclization reactions. For instance, after a Sonogashira coupling to introduce an ortho-functionalized arylacetylene, a subsequent intramolecular cyclization could lead to the formation of more complex fused systems. Palladium-catalyzed intramolecular C-H/C-H biaryl coupling is another potential strategy for constructing benzo-fused polycyclic heteroaromatic compounds.

Role in the Development of New Synthetic Methodologies

Beyond its role as a structural precursor, this compound has the potential to be employed in the development of new synthetic methods, either as a ligand for catalysis or as a reagent for specific chemical transformations.

Catalyst Ligands and Organocatalysis

Hydrazine derivatives are known to act as ligands for transition metals. The two adjacent nitrogen atoms of the hydrazine moiety in this compound can chelate to a metal center, potentially forming stable complexes. The electronic properties of the pyridine ring, influenced by the bromo and methoxy (B1213986) substituents, could modulate the catalytic activity of the resulting metal complex. These complexes could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

While direct applications in organocatalysis are less obvious, the nucleophilic nature of the hydrazine group could potentially be harnessed in certain catalytic cycles.

Reagents for Specific Chemical Transformations

The hydrazine functionality is a versatile reactive group. Hydrazines are well-known reagents for the derivatization of aldehydes and ketones. nih.gov this compound could be used as a reagent to introduce a pyridyl moiety onto carbonyl-containing molecules, which could be useful for analytical purposes or for modifying the properties of the target molecule.

Furthermore, the reaction of hydrazines with various electrophiles can lead to a wide range of products. For example, reaction with isothiocyanates could yield thiosemicarbazides, which are precursors to various heterocyclic compounds.

Applications in Materials Chemistry

Functionalized pyridines are increasingly being investigated for their applications in materials chemistry, particularly in the field of organic electronics. The electronic properties of the pyridine ring, which can be tuned by substituents, make them attractive components for organic light-emitting diodes (OLEDs) and other electronic devices.

The donor-acceptor characteristics that can be engineered into molecules containing the 3-bromo-6-methoxypyridine core, combined with the potential for further functionalization via the hydrazine and bromo groups, suggest that derivatives of this compound could be explored as components of novel organic electronic materials. For instance, the pyridine unit can act as an electron-accepting moiety, and by coupling it with electron-donating groups, molecules with interesting photophysical properties could be synthesized. Such compounds could be investigated as emitters or host materials in OLEDs. rsc.orgacs.orgnih.govacs.orgnih.gov

Moreover, pyridine-containing monomers can be polymerized to create functional polymers with unique electronic and coordination properties. nih.govacs.orgacs.orgresearchgate.net The presence of the reactive handles on this compound could allow for its incorporation into polymer backbones or as pendant groups, leading to materials with potential applications in sensing, catalysis, or as stimuli-responsive materials.

Precursors for Advanced Organic Materials (e.g., Optoelectronic Materials, Liquid Crystals)

While direct applications of this compound in optoelectronic materials are not extensively documented, its potential as a precursor is rooted in the known properties of pyridine-based compounds. Pyridine and its derivatives are frequently incorporated into the core structures of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their electron-deficient nature, which can facilitate electron transport. The hydrazinyl group on the molecule offers a reactive site for further synthesis, allowing it to be integrated into larger conjugated systems.

In the field of liquid crystals, molecules with rigid, rod-like (calamitic) geometries are known to exhibit mesomorphic behavior. mdpi.com Schiff bases, which contain a C=N imine linkage, are a significant class of compounds used to create these rigid cores. mdpi.com this compound can serve as a key building block for such materials. By reacting its hydrazinyl group with an appropriate aldehyde or ketone, a hydrazone derivative is formed. This reaction extends the molecular structure and can create the necessary rigidity and linearity required for liquid crystalline properties. The inclusion of the pyridine ring can influence the polarity and intermolecular interactions, which are critical factors in the formation and stability of mesophases. mdpi.comresearchgate.net Although specific liquid crystals based on this exact compound are not widely reported, the synthetic strategy is a well-established approach for converting non-mesomorphic materials into materials with desirable liquid crystal properties. nih.gov

Scaffold for Supramolecular Assembly

Supramolecular chemistry relies on non-covalent interactions to construct well-defined, higher-order structures from molecular building blocks. The distinct functional groups of this compound make it an excellent candidate for use as a supramolecular scaffold. The assembly is driven by a combination of hydrogen bonding, π-π stacking, and potentially halogen bonding.

Arylhydrazine derivatives are recognized as effective building blocks for creating complex supramolecular architectures. The hydrazinyl group (-NH-NH2) provides both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). The pyridine ring contains a nitrogen atom that is a strong hydrogen bond acceptor. This combination allows for the formation of robust and directional hydrogen-bonded networks, such as dimers or chains.

Studies on the closely related compound, 2-Bromo-6-hydrazinyl-pyridine, have confirmed through crystal structure analysis that its molecules are linked by N-H···N hydrogen bonds. Furthermore, the analysis revealed the presence of π-π stacking interactions between the pyridine rings and short Br···Br halogen bonds, which are specific non-covalent interactions involving halogen atoms. These combined forces dictate the molecular packing in the solid state, demonstrating how such molecules self-assemble into ordered structures.

The table below summarizes the potential non-covalent interactions that this compound can participate in to drive supramolecular assembly.

| Interaction Type | Participating Groups | Role in Assembly |

| Hydrogen Bonding | Hydrazinyl group (-NH-NH₂) and Pyridine Nitrogen (N) | The -NH groups act as donors while the nitrogen atoms of the hydrazinyl group and the pyridine ring act as acceptors, leading to the formation of chains and networks. |

| π-π Stacking | Pyridine Ring | The aromatic rings of adjacent molecules stack in a parallel or offset fashion, contributing to the stability of the overall structure. |

| Halogen Bonding | Bromine Atom (Br) | The bromine atom can act as a halogen bond donor, interacting with a nucleophilic atom (like a nitrogen or oxygen) on a neighboring molecule to form directional bonds. |

Analytical Chemistry Reagent Development

The reactive nature of the hydrazinyl group makes this compound a valuable tool in the development of reagents for analytical chemistry, particularly for derivatization and the synthesis of fluorescent probes.

Derivatization Agent for Chromatography and Mass Spectrometry

In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is often employed to improve the detection and separation of target analytes. mdpi.com Many biologically important molecules, such as steroids, short-chain carboxylic acids, and other metabolites containing carbonyl groups (aldehydes and ketones), exhibit poor ionization efficiency or chromatographic retention, making them difficult to analyze at low concentrations. nih.gov

Hydrazine-based reagents are highly effective for derivatizing carbonyl-containing compounds. shu.ac.ukresearchgate.net The nucleophilic hydrazinyl group reacts readily with the electrophilic carbon of a carbonyl group to form a stable hydrazone. This reaction is the basis for the utility of this compound as a derivatization agent. Analogs such as 2-hydrazinopyridine (B147025) (HP) and 2-hydrazino-1-methylpyridine (HMP) are well-established reagents that significantly enhance the sensitivity of LC-MS analysis for carbonyls and other compounds. nih.govnih.gov

The key advantages of using a hydrazinopyridine derivative like this compound for derivatization include:

Enhanced Ionization: The pyridine ring is basic and easily protonated, leading to a much stronger signal in positive-ion electrospray ionization mass spectrometry (ESI-MS). nih.gov

Improved Chromatographic Performance: The derivatization increases the hydrophobicity of small, polar analytes, leading to better retention and separation on reversed-phase LC columns. mdpi.com

High Reactivity: The reaction with carbonyls is typically rapid and efficient under mild conditions. researchgate.net

The table below lists compound classes that are suitable for derivatization with hydrazinylpyridine reagents.

| Analyte Class | Functional Group | Purpose of Derivatization |

| Aldehydes & Ketones | Carbonyl (-C=O) | Improve ionization efficiency and chromatographic retention for LC-MS analysis. mdpi.comnih.gov |

| Keto-steroids | Carbonyl (-C=O) | Enhance detection sensitivity by introducing an easily chargeable group. nih.gov |

| Carboxylic Acids | Carboxyl (-COOH) | Can be derivatized, often with a coupling agent, to improve retention and detection. mdpi.com |

Fluorescent Probes (if applicable)

The hydrazinyl moiety is a cornerstone in the design of "turn-on" fluorescent probes. researchgate.net These probes are typically designed to be non-fluorescent or weakly fluorescent on their own but become highly fluorescent upon reacting with a specific analyte. This compound is an ideal precursor for creating such probes, particularly for the detection of carbonyl compounds or certain metal ions. researchgate.netmdpi.com

The mechanism of action is based on the chemical reaction of the hydrazinyl group. For instance, when the probe reacts with an aldehyde or ketone, it forms a hydrazone. This reaction extends the π-conjugated system of the molecule, which often leads to a significant increase in fluorescence quantum yield and a shift in the emission wavelength. researchgate.net This change from a "dark" to a "bright" state provides a clear and sensitive signal for the presence of the analyte.

Research on similar hydrazine-based probes demonstrates their effectiveness:

A BODIPY-substituted hydrazine was developed as a fluorescent probe for formaldehyde, exhibiting a greater than 900-fold increase in fluorescence upon reaction. researchgate.net

Benzoyl hydrazine derivatives have been synthesized as selective fluorescent probes for Mg²⁺, where the binding of the metal ion triggers a notable fluorescence enhancement. mdpi.com

Theoretical studies on benzothiazole-based probes confirm that the reaction with hydrazine to form a product with enhanced intramolecular hydrogen bonding is key to their conspicuous luminescence. nih.gov

Therefore, this compound can be readily functionalized or used directly in reactions to create novel fluorescent probes for applications in bioimaging and environmental sensing. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for 3 Bromo 2 Hydrazinyl 6 Methoxypyridine

Novel Synthetic Approaches and Catalyst Development

Future research into the synthesis of 3-Bromo-2-hydrazinyl-6-methoxypyridine is expected to move beyond conventional multi-step sequences, focusing on efficiency, selectivity, and scalability. The development of innovative synthetic methodologies and bespoke catalyst systems will be paramount.

One promising direction is the refinement of catalytic cross-coupling technologies to construct the core brominated methoxypyridine framework. While palladium-catalyzed reactions are standard, future work could explore the use of more economical and less toxic copper or nickel-based catalysts for the initial halogenation and methoxylation steps. Furthermore, the application of late-stage C-H activation techniques could revolutionize the synthesis. For instance, ruthenium-catalyzed meta-selective C-H bromination on a 2-hydrazinyl-6-methoxypyridine precursor could offer a highly atom-economical route, minimizing the need for pre-functionalized starting materials. nih.gov

The development of flow chemistry protocols represents another significant frontier. Continuous flow synthesis can offer superior control over reaction parameters, improve safety for handling energetic intermediates like hydrazine (B178648), and facilitate seamless scaling from laboratory to industrial production.

Table 1: Potential Novel Synthetic Strategies and Catalysts

| Strategy | Catalyst/Technology | Potential Advantages |

|---|---|---|

| C-H Activation | Ruthenium or Palladium Complexes | High atom economy, reduced synthetic steps. |

| Cross-Coupling | Copper or Nickel-based catalysts | Lower cost, reduced toxicity compared to palladium. |

| Flow Chemistry | Microreactor Technology | Enhanced safety, scalability, and process control. |

Exploration of Undiscovered Reactivity Patterns

The true potential of this compound lies in its dual reactivity, which allows for the creation of diverse and complex molecular architectures. Future research will undoubtedly focus on exploring new reactions and strategic combinations of its functional groups.

The hydrazinyl moiety is a well-established precursor for fused N-heterocycles. While its cyclization to form pyridopyridazines is a known pathway, a significant area of future research will be its use in constructing other fused systems of medicinal importance, such as pyrazolo[3,4-b]pyridines, triazolo[3,4-b]pyridines, and tetrazolopyridines. organic-chemistry.org These reactions, often catalyzed by acids or metals, can be modulated to achieve high regioselectivity, leading to novel heterocyclic scaffolds.

Simultaneously, the bromine atom at the 3-position serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions. nbinno.com Future work will involve leveraging Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings to introduce a vast range of substituents (aryl, alkynyl, amino, and alkenyl groups, respectively). This approach is ideal for generating large libraries of compounds for structure-activity relationship (SAR) studies. A particularly exciting avenue is the sequential or orthogonal functionalization, where the bromine is first used in a cross-coupling reaction, followed by a cyclization reaction involving the hydrazine group, enabling the synthesis of highly complex, multi-ring systems.

Advanced Computational Modeling for Structure-Reactivity Prediction

As of now, specific computational studies on this compound are lacking. This presents a significant opportunity for future research to employ advanced computational techniques to predict and rationalize its chemical behavior.

Density Functional Theory (DFT) will be a cornerstone of these efforts. tandfonline.comnih.gov DFT calculations can be used to determine the ground-state geometry, electronic structure, and molecular orbital energies (HOMO-LUMO), providing fundamental insights into the molecule's intrinsic reactivity. nih.govmostwiedzy.pl Such studies can predict the most likely sites for electrophilic and nucleophilic attack and rationalize the regioselectivity observed in its reactions.

Furthermore, computational modeling can be used to elucidate complex reaction mechanisms. For instance, DFT can map the potential energy surfaces for the cyclization of the hydrazinyl group or the oxidative addition/reductive elimination cycles in palladium-catalyzed cross-coupling reactions. rsc.org These theoretical insights can guide the design of experiments, helping to select optimal catalysts, solvents, and reaction conditions, thereby saving significant experimental time and resources. Hirshfeld surface analysis could also be employed to understand intermolecular interactions, which is crucial for developing crystalline materials or understanding receptor-ligand binding. nih.gov

Table 2: Applications of Computational Modeling

| Modeling Technique | Predicted Property/Application | Research Impact |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms. | Guides experimental design, explains selectivity. |

| Time-Dependent DFT (TD-DFT) | UV-Visible spectra, excited state properties. | Aids in characterization and development of photoactive materials. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Predicts behavior in solution and biological environments. |

Integration with High-Throughput Experimentation and Automation

To accelerate the exploration of this compound and its derivatives, the integration of high-throughput experimentation (HTE) and laboratory automation will be essential. nih.gov These technologies allow for the rapid execution and analysis of a large number of experiments, dramatically increasing the pace of discovery.

Automated synthesis platforms can be programmed to perform multi-step synthetic sequences, enabling the rapid generation of libraries based on the this compound scaffold. nih.govresearchgate.net For example, an automated system could perform a matrix of Suzuki coupling reactions using an array of different boronic acids, followed by a set of cyclization conditions to produce a large library of diverse, fused heterocyclic products.

HTE is particularly well-suited for reaction optimization. unchainedlabs.com Miniaturized reaction arrays can be used to screen hundreds of conditions in parallel, quickly identifying the optimal catalysts, ligands, bases, solvents, and temperatures for both the synthesis of the core molecule and its subsequent derivatization. scienceintheclassroom.org Analysis of these arrays can be performed rapidly using techniques like desorption electrospray ionization mass spectrometry (DESI-MS). rsc.org This integrated approach will be crucial for efficiently mapping the chemical space around this versatile scaffold and identifying compounds with desirable properties for pharmaceutical or material applications.

Sustainable Chemistry in the Synthesis and Application of the Compound

Future research must also prioritize the principles of sustainable chemistry to minimize the environmental impact of synthesizing and using this compound. Several avenues exist to make its lifecycle greener.

The development of synthetic routes that utilize environmentally benign solvents, such as water, ethanol (B145695), or supercritical CO2, is a key goal. nih.gov Exploring solvent-free reaction conditions, often facilitated by microwave or ultrasonic irradiation, can further reduce waste and energy consumption. Another critical area is the development of highly efficient and recyclable catalysts. For example, immobilizing palladium or copper catalysts on magnetic nanoparticles could allow for their easy separation from the reaction mixture and reuse over multiple cycles, aligning with green chemistry principles. mdpi.com

From a strategic perspective, designing syntheses with high atom economy will be crucial. This involves maximizing the incorporation of atoms from the starting materials into the final product. The pursuit of C-H activation and functionalization strategies is central to this goal, as it avoids the use of pre-functionalized substrates and the generation of stoichiometric byproducts. rsc.orgresearchgate.net By embracing these green chemistry approaches, the future synthesis and application of this compound can be made both scientifically innovative and environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-hydrazinyl-6-methoxypyridine, and how can regioselectivity be controlled?